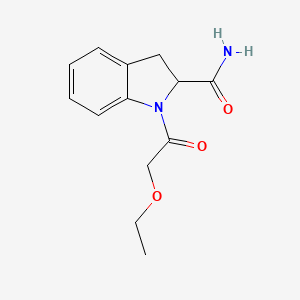

1-(2-Ethoxyacetyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Ethoxyacetyl)indoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Vorbereitungsmethoden

The synthesis of 1-(2-Ethoxyacetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with ethoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-(2-Ethoxyacetyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Preliminary studies indicate that 1-(2-Ethoxyacetyl)indoline-2-carboxamide may exhibit antiviral properties against specific viral strains. Research has shown its efficacy in inhibiting viral replication, suggesting potential for development as an antiviral agent .

Anti-inflammatory Properties

Research has highlighted the compound's potential as an anti-inflammatory agent. It is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Cancer Therapeutics

The compound is also being explored for its anticancer properties. Studies have indicated that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This effect is likely due to its interaction with specific molecular targets involved in cancer progression .

Biological Mechanisms of Action

The mechanisms through which this compound exerts its effects are under investigation. It is believed to function by:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, thereby reducing disease progression.

- Modulation of Signaling Pathways : It could influence signaling cascades related to cell growth and apoptosis, particularly through interactions with receptors or kinases associated with these processes.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral activity of this compound demonstrated significant inhibition of viral replication in vitro. The results suggested that the compound could serve as a lead candidate for further antiviral drug development.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of this compound resulted in reduced markers of inflammation and tissue damage. This study supports the compound's potential therapeutic role in inflammatory diseases.

Comparison with Related Compounds

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyacetyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethoxyacetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

Indole-2-carboxamide: Known for its enzyme inhibitory properties and potential therapeutic applications.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

1-(2-Ethoxyacetyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its indoline core structure with an ethoxyacetyl group and a carboxamide functional group. This unique configuration contributes to its biological properties. The synthesis typically involves the reaction of indoline derivatives with ethoxyacetic acid under controlled conditions, leading to the formation of the desired carboxamide.

Biological Activities

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In a study evaluating various indole-2-carboxamides, it was found that compounds similar to this compound exhibited significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism underlying this activity often involves the induction of apoptosis and inhibition of key oncogenic pathways such as EGFR and CDK2 .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows promising activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Antiviral Effects

Preliminary studies suggest that this compound may exhibit antiviral activity. Its efficacy against certain viral strains is attributed to its ability to inhibit viral replication and interfere with viral entry into host cells.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax, Bcl-2, and p53 .

- Cell Cycle Arrest : By inhibiting CDK2, it causes cell cycle arrest in the G1/S phase, preventing cancer cell proliferation .

Study 1: Anticancer Efficacy

In a controlled laboratory study, this compound was tested against MCF-7 breast cancer cells. The results indicated a GI50 value significantly lower than that of the standard drug doxorubicin, demonstrating its potential as a chemotherapeutic agent. The study also reported enhanced apoptosis markers in treated cells compared to controls .

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentration (MIC) values comparable to leading antibiotics, suggesting its utility in treating resistant infections .

Comparative Analysis

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Anticancer | Significant against MCF-7 | Induces apoptosis; inhibits CDK2 |

| Antimicrobial | Effective against resistant strains | Disrupts cell wall synthesis |

| Antiviral | Moderate efficacy | Inhibits viral replication |

Eigenschaften

IUPAC Name |

1-(2-ethoxyacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(14)17/h3-6,11H,2,7-8H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBLERNMJSDLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1C(CC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.